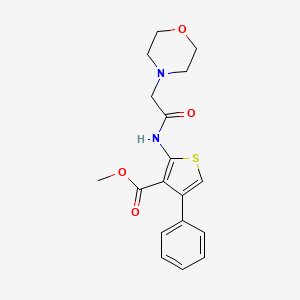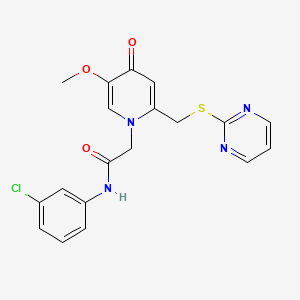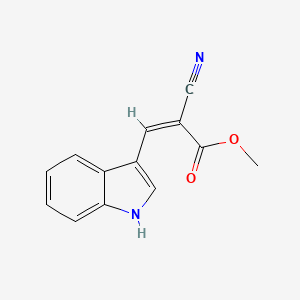![molecular formula C16H11N3O2S B2915119 3-cyano-N-[3-cyano-4-(methylsulfinyl)phenyl]benzenecarboxamide CAS No. 955976-81-5](/img/structure/B2915119.png)
3-cyano-N-[3-cyano-4-(methylsulfinyl)phenyl]benzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyano-N-[3-cyano-4-(methylsulfinyl)phenyl]benzenecarboxamide is a chemical compound with the molecular formula C16H11N3O. This compound is characterized by its cyano groups and a methylsulfinyl group attached to a phenyl ring, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-cyano-N-[3-cyano-4-(methylsulfinyl)phenyl]benzenecarboxamide typically involves multi-step organic reactions. One common approach is the nitration of the starting material followed by subsequent cyano group introduction and sulfination[_{{{CITATION{{{_2{Cas 263860-84-0,3-Cyano-N-[2(S)-(3,4-dichlorophenyl)-4-[4-[2-(S .... The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and consistency. The use of automated systems for monitoring and controlling reaction parameters is crucial to achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Cas 263860-84-0,3-Cyano-N-[2(S)-(3,4-dichlorophenyl)-4-[4-[2-(S ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its cyano and methylsulfinyl groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, 3-cyano-N-[3-cyano-4-(methylsulfinyl)phenyl]benzenecarboxamide can be used as a probe to study enzyme activities and metabolic pathways. Its unique structure allows it to interact with specific biological targets.
Medicine: This compound has potential applications in medicinal chemistry, where it can be used to develop new drugs. Its ability to undergo various chemical reactions makes it a valuable candidate for drug design and optimization.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which 3-cyano-N-[3-cyano-4-(methylsulfinyl)phenyl]benzenecarboxamide exerts its effects depends on its molecular targets and pathways involved. The cyano groups can interact with biological targets, leading to specific biological responses. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Cyano-N,N-dimethylbenzamide: This compound is structurally similar but lacks the methylsulfinyl group.
Cimetidine: Another compound with cyano groups, used in medical applications.
Uniqueness: 3-Cyano-N-[3-cyano-4-(methylsulfinyl)phenyl]benzenecarboxamide stands out due to its unique combination of cyano and methylsulfinyl groups, which provide it with distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
3-cyano-N-(3-cyano-4-methylsulfinylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2S/c1-22(21)15-6-5-14(8-13(15)10-18)19-16(20)12-4-2-3-11(7-12)9-17/h2-8H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYNXRJOOVCCTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=C(C=C(C=C1)NC(=O)C2=CC=CC(=C2)C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-({5-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinyl}sulfanyl)-1-phenyl-1-ethanone](/img/structure/B2915036.png)
![2-{[1-(2,6-DIFLUOROBENZOYL)PIPERIDIN-4-YL]OXY}PYRAZINE](/img/structure/B2915037.png)


![2-[(3S)-3-Methylpyrrolidin-1-yl]ethanamine;dihydrochloride](/img/structure/B2915040.png)


![13-fluoro-5-(3-methylthiophene-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2915048.png)

![1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide](/img/structure/B2915051.png)
![2-[2-(1-Phenylmethoxycarbonylpiperidin-4-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2915052.png)
![6-ethyl-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2915053.png)

![1,3,6,7-tetramethyl-8-[4-(trifluoromethyl)phenyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2915059.png)
